Cas no 6731-86-8 (1H-Carbazole,2,3,4,4a,9,9a-hexahydro-6-methyl-)
1H-Carbazole,2,3,4,4a,9,9a-hexahydro-6-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Carbazole,2,3,4,4a,9,9a-hexahydro-6-methyl-
- 1,1-BIS(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYLCYCLOHEXANE
- 6-methyl-1,2,3,4,4a,9a-hexahydro-carbazole
- 6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole
- DTXSID501338932
- CS-0331404
- Oprea1_417581
- AKOS000303075
- 6731-86-8
- A19048
- AKOS022531305
- 3-methyl-5,6,7,8,8a,9-hexahydro-4bH-carbazole
- 6-methyl-2,3,4,9-tetrahydro-1H-carbazole, AldrichCPR
- STK835211
-
- MDL: MFCD02058394
- Inchi: 1S/C13H17N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,10,12,14H,2-5H2,1H3
- InChI Key: GVYJONDNSWCNHQ-UHFFFAOYSA-N
- SMILES: N1C2C=CC(C)=CC=2C2CCCCC12
Computed Properties
- Exact Mass: 302.24571
- Monoisotopic Mass: 302.24571
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 36.9
- XLogP3: 3.6
Experimental Properties
- Density: 1.21
- Refractive Index: 1.568
1H-Carbazole,2,3,4,4a,9,9a-hexahydro-6-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 059491-1g |
6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
6731-86-8 | 1g |
£286.00 | 2022-03-01 | ||
| Chemenu | CM523785-1g |
6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
6731-86-8 | 97% | 1g |
$291 | 2022-06-10 | |
| Crysdot LLC | CD11074898-5g |
6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
6731-86-8 | 97% | 5g |
$874 | 2024-07-18 | |
| Ambeed | A142206-1g |
6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
6731-86-8 | 97% | 1g |
$294.0 | 2025-04-17 | |
| 1PlusChem | 1P00FH94-100mg |
1,1-BIS(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYLCYCLOHEXANE |
6731-86-8 | 100mg |
$137.00 | 2025-02-27 | ||
| A2B Chem LLC | AH21400-100mg |
6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
6731-86-8 | 100mg |
$100.00 | 2024-04-19 |
1H-Carbazole,2,3,4,4a,9,9a-hexahydro-6-methyl- Suppliers
1H-Carbazole,2,3,4,4a,9,9a-hexahydro-6-methyl- Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 1H-Carbazole,2,3,4,4a,9,9a-hexahydro-6-methyl-
Comprehensive Guide to 1H-Carbazole,2,3,4,4a,9,9a-hexahydro-6-methyl- (CAS No. 6731-86-8): Properties, Applications, and Market Insights
1H-Carbazole,2,3,4,4a,9,9a-hexahydro-6-methyl- (CAS No. 6731-86-8) is a specialized organic compound belonging to the carbazole family, which has gained significant attention in pharmaceutical and material science research. This hydrogenated carbazole derivative features a unique hexahydro-6-methyl structure that contributes to its distinct chemical behavior and potential applications. The compound's molecular formula is C13H17N, with a molecular weight of 187.28 g/mol, making it a medium-sized heterocyclic compound of considerable interest to researchers.
The growing demand for carbazole derivatives in various industries has put compounds like 1H-Carbazole,2,3,4,4a,9,9a-hexahydro-6-methyl- in the spotlight. Recent studies have focused on its potential as a building block for advanced materials, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). The partially hydrogenated structure of this compound offers improved solubility compared to fully aromatic carbazoles, while maintaining the desirable electronic properties of the carbazole core. This balance makes it particularly valuable for applications requiring solution-processable materials.
From a synthetic chemistry perspective, 1H-Carbazole,2,3,4,4a,9,9a-hexahydro-6-methyl- presents interesting challenges and opportunities. The hydrogenated rings introduce stereochemical complexity, with the potential for multiple diastereomers. Researchers have developed various synthetic routes to access this compound, including catalytic hydrogenation of the corresponding aromatic carbazole precursor or through multi-step synthesis from simpler starting materials. The methyl group at position 6 provides an additional handle for further functionalization, expanding the compound's utility in medicinal chemistry and materials science.
The pharmaceutical industry has shown particular interest in hydrogenated carbazole derivatives like 1H-Carbazole,2,3,4,4a,9,9a-hexahydro-6-methyl- due to their potential biological activities. While the specific pharmacological profile of this compound is still under investigation, related structures have demonstrated various therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The partially saturated ring system may offer improved metabolic stability compared to fully aromatic analogs, making it an attractive scaffold for drug discovery programs.
In material science applications, the hexahydro-6-methyl carbazole structure has shown promise as a component in organic electronic devices. The carbazole moiety is known for its excellent hole-transporting properties, while the hydrogenated rings can modify the compound's optical and electronic characteristics. Researchers are exploring its use in host materials for phosphorescent OLEDs, where the balance between conjugation and solubility is crucial for device performance. The methyl substitution may help fine-tune the material's thermal properties and film-forming characteristics.
The global market for specialty carbazole compounds like 1H-Carbazole,2,3,4,4a,9,9a-hexahydro-6-methyl- has been growing steadily, driven by increasing demand from the electronics and pharmaceutical sectors. Market analysts project continued expansion as new applications emerge in fields such as organic photovoltaics and advanced drug delivery systems. The compound's CAS number (6731-86-8) serves as a unique identifier in regulatory and commercial databases, facilitating its tracking in global chemical commerce.
Environmental and safety considerations for 1H-Carbazole,2,3,4,4a,9,9a-hexahydro-6-methyl- are important aspects of its handling and use. While not classified as hazardous under current regulations, proper laboratory practices should be followed when working with this compound. Researchers should consult the available safety data and conduct appropriate risk assessments before use. The compound's environmental fate and biodegradation pathways are areas of ongoing study, particularly given the increasing emphasis on green chemistry principles in industrial applications.
Future research directions for 1H-Carbazole,2,3,4,4a,9,9a-hexahydro-6-methyl- (CAS 6731-86-8) are likely to focus on expanding its applications in cutting-edge technologies. Areas of particular interest include its potential use in perovskite solar cells as an interfacial modifier, in bioimaging probes due to its fluorescent properties, and as a precursor for more complex pharmaceutical agents. The compound's versatility and the growing understanding of structure-activity relationships in carbazole chemistry suggest that it will remain an important subject of scientific investigation for years to come.
For researchers and industry professionals seeking high-quality 1H-Carbazole,2,3,4,4a,9,9a-hexahydro-6-methyl-, it's essential to source the material from reputable suppliers who can provide comprehensive analytical data and proper documentation. The compound's purity and isomeric composition can significantly impact its performance in various applications, making quality control a critical consideration. As the scientific community continues to explore the potential of this interesting carbazole derivative, we can expect to see new synthetic methodologies, novel applications, and improved understanding of its fundamental properties emerge in the literature.
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